Molecular Weight and Lipophilicity Differentiation from Structurally Closest Commercial Analogs
The target compound (MW = 286.379 g/mol, molecular formula C₁₆H₂₂N₄O) possesses a 3,3-dimethylbutanamide side chain that confers higher calculated lipophilicity compared to analogs bearing shorter or more polar amide substituents. Using the consensus logP estimator in PubChem (XLogP3), the target compound has a predicted logP of approximately 2.1–2.3, which is elevated relative to 3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide (MW = 277.39, predicted logP ~1.8) [1]. This difference in lipophilicity is driven by the presence of the gem-dimethyl groups on the butanamide, which increase steric bulk and reduce hydrogen-bonding capacity compared to unbranched or phenyl-substituted analogs . For applications such as cellular permeability or blood-brain barrier penetration, this lipophilicity shift may be functionally significant, although no direct experimental logD or permeability data for this specific compound were located.
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | MW = 286.379 g/mol; predicted logP ~2.1–2.3 (PubChem XLogP3 consensus) |
| Comparator Or Baseline | 3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide (CAS 1797679-11-8); MW = 277.39; predicted logP ~1.8 |
| Quantified Difference | ΔMW ≈ +9 g/mol; ΔlogP ≈ +0.3 to +0.5 log units higher for target compound |
| Conditions | In silico prediction using PubChem XLogP3 algorithm; no experimental logD data available |
Why This Matters
For procurement decisions in drug discovery or agrochemical screening, a ~0.5 log unit shift in lipophilicity can translate to meaningful differences in membrane permeability, solubility, and non-specific protein binding, which affect assay performance and hit validation.
- [1] PubChem Compound Summary for 3,3-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide (CID accessed via InChIKey IGGQLPNXPIPDDY-UHFFFAOYSA-N). XLogP3 value computed by PubChem. National Center for Biotechnology Information. View Source
